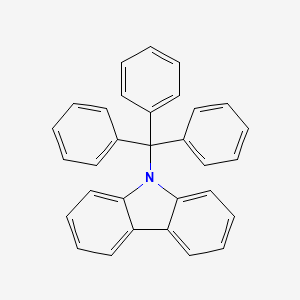
(4Z)-4-(3-ethoxy-5-iodo-4-propoxybenzylidene)-1-phenylpyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Z)-1-(3-ETHOXY-5-IODO-4-PROPOXYPHENYL)METHYLIDENE]-1-PHENYL-1H-PYRAZOLE-3,5(2H)-DIONE is a complex organic compound characterized by its unique structure, which includes an ethoxy group, an iodine atom, and a propoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-1-(3-ETHOXY-5-IODO-4-PROPOXYPHENYL)METHYLIDENE]-1-PHENYL-1H-PYRAZOLE-3,5(2H)-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-ethoxy-5-iodo-4-propoxybenzaldehyde with phenylhydrazine, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-1-(3-ETHOXY-5-IODO-4-PROPOXYPHENYL)METHYLIDENE]-1-PHENYL-1H-PYRAZOLE-3,5(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[(Z)-1-(3-ETHOXY-5-IODO-4-PROPOXYPHENYL)METHYLIDENE]-1-PHENYL-1H-PYRAZOLE-3,5(2H)-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(Z)-1-(3-ETHOXY-5-IODO-4-PROPOXYPHENYL)METHYLIDENE]-1-PHENYL-1H-PYRAZOLE-3,5(2H)-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-ETHOXY-5-IODO-4-PROPOXYPHENYL derivatives: These compounds share similar structural features and may exhibit comparable biological activities.
Phenylpyrazole derivatives: Known for their diverse biological activities, including insecticidal and antimicrobial properties.
Uniqueness
4-[(Z)-1-(3-ETHOXY-5-IODO-4-PROPOXYPHENYL)METHYLIDENE]-1-PHENYL-1H-PYRAZOLE-3,5(2H)-DIONE stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C21H21IN2O4 |
|---|---|
Molecular Weight |
492.3 g/mol |
IUPAC Name |
(4Z)-4-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C21H21IN2O4/c1-3-10-28-19-17(22)12-14(13-18(19)27-4-2)11-16-20(25)23-24(21(16)26)15-8-6-5-7-9-15/h5-9,11-13H,3-4,10H2,1-2H3,(H,23,25)/b16-11- |
InChI Key |
FHYZSIFHXJINBM-WJDWOHSUSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1I)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3)OCC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1I)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-6-nitro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11092090.png)
![2-{[2-(2-Bromophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11092093.png)
![3-amino-6-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11092100.png)
![4,4'-{[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]methanediyl}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11092106.png)
![[4-(4-Chloro-phenyl)-thiazol-2-yl]-cyclopentylidene-acetonitrile](/img/structure/B11092111.png)
![N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-phenylacetamide](/img/structure/B11092127.png)


![2,2'-[oxybis(benzene-4,1-diylimino)]bis(3-acetyl-6-methyl-4H-pyran-4-one)](/img/structure/B11092142.png)
![[4-Methoxy-2-(methoxycarbonyl)-4-oxobutyl][(2-oxopyrrolidin-1-yl)methyl]phosphinate](/img/structure/B11092146.png)
![2-bromo-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}benzamide](/img/structure/B11092155.png)
![(2E,5E)-5-(1-ethylquinolin-2(1H)-ylidene)-2-[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B11092166.png)

![3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid](/img/structure/B11092178.png)
